2-Amino-5-nitrothiobenzamide
Description
Contextualization of 2-Amino-5-nitrothiobenzamide within Organic Chemistry
From a structural standpoint, this compound is a derivative of thiobenzamide (B147508). The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the aromatic ring significantly influences its electronic properties and reactivity. The thioamide functional group (-C(=S)NH2) is a key feature, distinguishing it from its amide analogue and imparting unique chemical characteristics. This functional group is known for its ability to participate in various chemical reactions, making the compound a versatile building block in organic synthesis. The spatial arrangement of the amino and nitro groups (ortho and para to the thioamide group, respectively) creates a specific electronic environment that governs its chemical behavior.
Significance of Thiobenzamide Derivatives in Chemical and Biological Research
Thiobenzamide and its derivatives are a class of compounds that have garnered considerable attention in chemical and biological research. The replacement of the carbonyl oxygen in amides with a sulfur atom to form thioamides leads to altered steric and electronic properties. This substitution can influence a molecule's reactivity, solubility, and, notably, its biological activity. Thiobenzamide derivatives have been investigated for a wide range of potential applications, including their use as intermediates in the synthesis of heterocyclic compounds and as scaffolds in medicinal chemistry. smolecule.comsmolecule.com Their ability to act as bioisosteres of amides allows for the modification of existing molecules to potentially enhance their stability and biological efficacy. smolecule.com
Overview of Current Research Trajectories for this compound
Current research involving this compound primarily revolves around its utility as a synthetic intermediate and its potential biological activities. The compound serves as a precursor in the synthesis of more complex molecules, particularly heterocyclic compounds. patsnap.com For instance, it is used in the preparation of 3-amino-5-nitro-2,1-benzisothiazole, a key intermediate for certain disperse dyes. patsnap.com Furthermore, investigations into the biological profile of this compound have explored its potential antimicrobial and anticancer properties, which is a common trajectory for nitro-containing aromatic compounds and thioamide derivatives.
Chemical Properties and Synthesis
A thorough understanding of the chemical properties and synthesis of this compound is fundamental to its application in research and development.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C7H7N3O2S |
| Molecular Weight | 197.21 g/mol |
| CAS Number | 25026-97-5 fluorochem.co.uk |
| Appearance | Yellow to orange crystalline powder |
| IUPAC Name | 2-amino-5-nitrobenzenecarbothioamide |
Note: The appearance is a general description and may vary.
Synthesis of this compound
A documented method for the synthesis of this compound involves the reaction of 2-amino-5-nitrobenzonitrile (B98050) with hydrogen sulfide (B99878). google.com This reaction is typically carried out in a solvent such as methanol (B129727) or isopropanol (B130326) and is catalyzed by an amine, with secondary or tertiary amines like diethylamine (B46881) or triethylamine (B128534) being preferred. google.com The reaction can be conducted under atmospheric or elevated pressure. google.com This process has been developed to be industrially advantageous, allowing for the recovery and reuse of the solvent. google.com
Research Findings
Recent scientific investigations have shed light on the potential applications of this compound, particularly in the fields of medicinal chemistry and materials science.
Antimicrobial and Anticancer Research
Studies have explored the potential of this compound in antimicrobial applications. Nitro-aromatic compounds, in general, are known to exhibit activity against various microbial strains, and this compound is no exception. Research has suggested its potential efficacy against bacteria, including strains of Mycobacterium tuberculosis. In the realm of oncology, derivatives of nitrothiobenzamides have been investigated for their ability to inhibit the proliferation of cancer cells. The mechanism of action is often attributed to the bioreduction of the nitro group, which can lead to the formation of reactive species that interact with cellular components.
Role as a Synthetic Intermediate
This compound is a valuable intermediate in organic synthesis. Its functional groups allow for a variety of chemical transformations. For example, it is a key precursor in the synthesis of 3-amino-5-nitro-2,1-benzisothiazole. This is achieved through a ring-closure reaction in the presence of sulfuric acid and bromine. patsnap.com The resulting benzisothiazole derivative can then be diazotized and used in coupling reactions to produce azo dyes, such as Disperse Blue 148. patsnap.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-nitrobenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c8-6-2-1-4(10(11)12)3-5(6)7(9)13/h1-3H,8H2,(H2,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYFXVGYNCGBAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=S)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067043 | |
| Record name | Benzenecarbothioamide, 2-amino-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25026-97-5 | |
| Record name | 2-Amino-5-nitrobenzenecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25026-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenecarbothioamide, 2-amino-5-nitro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025026975 | |
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| Record name | Benzenecarbothioamide, 2-amino-5-nitro- | |
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| Record name | Benzenecarbothioamide, 2-amino-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-nitrothiobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 2 Amino 5 Nitrothiobenzamide
Industrial Production Routes
A key industrial method for producing 2-amino-5-nitrothiobenzamide involves the reaction of 2-amino-5-nitrobenzonitrile (B98050) with hydrogen sulfide (B99878) in the presence of an amine catalyst. google.com This approach is advantageous as it allows for the easy recovery and reuse of the reaction solvent, making it an industrially and economically favorable process. google.com
Catalytic Reactions with Amine Promoters
The synthesis is effectively catalyzed by amines, which promote the reaction between 2-amino-5-nitrobenzonitrile and hydrogen sulfide. google.com
Both secondary and tertiary amines are suitable catalysts for this reaction. google.com Specific examples of effective amine catalysts include dimethylamine, diethylamine (B46881), dipropylamine, trimethylamine, triethylamine (B128534), and tripropylamine. google.com Among these, diethylamine and triethylamine are particularly preferred for their catalytic activity. google.com The amount of the amine catalyst used is typically in the range of 5 to 30% by weight based on the starting material, 2-amino-5-nitrobenzonitrile, with a more preferred range being 10 to 20% by weight. google.com
Table 1: Preferred Amine Catalysts and Their Recommended Usage
| Catalyst | Type | Preferred Amount (wt% based on raw material) |
| Diethylamine | Secondary Amine | 10-20% |
| Triethylamine | Tertiary Amine | 10-20% |
Solvent Optimization for Industrial Scale
The choice of solvent is crucial for the industrial-scale production of this compound. The solvent system is designed to facilitate the reaction and allow for easy recovery and reuse, minimizing waste. google.com
Lower alcohols with one to four carbon atoms are effective reaction solvents. google.com Methanol (B129727) and isopropanol (B130326) are highlighted as particularly preferable solvents for this process. google.com The amount of solvent used is typically 4 to 5 times the weight of the 2-amino-5-nitrobenzonitrile to ensure an appropriate slurry concentration for the reaction system. google.com
Table 2: Recommended Solvents for Synthesis
| Solvent | Chemical Formula | Carbon Chain Length |
| Methanol | CH₃OH | C1 |
| Isopropanol | C₃H₈O | C3 |
Reaction Conditions and Process Efficiency
The efficiency of the synthesis is highly dependent on the reaction conditions, including pressure and temperature. These parameters are carefully controlled to maximize yield and product quality.
The reaction can be carried out under both atmospheric and pressurized conditions. google.com When conducted under pressure, the molar ratio of hydrogen sulfide to 2-amino-5-nitrobenzonitrile is preferably between 1.0 and 2.0, with an optimal range of 1.2 to 1.5. google.com The reaction temperature is maintained between 30 to 80°C, with a preferred range of 50 to 60°C to achieve high yield and quality. google.com For instance, a reaction using isopropanol as a solvent at a controlled temperature, followed by cooling and filtration, can yield orange crystals of this compound with a purity of 98.6% and a yield of 87.6%. google.com Another example using methanol as the solvent resulted in a yield of 80% with a purity of 98.1%. google.com
Table 3: Summary of Reaction Parameters and Outcomes
| Solvent | Catalyst | Pressure | Temperature | Molar Ratio (H₂S:Nitrile) | Purity | Yield |
| Isopropanol | Diethylamine | Pressurized | 50-60°C | 1.2-1.5 | 98.6% | 87.6% |
| Methanol | Not Specified | Not Specified | Not Specified | Not Specified | 98.1% | 80% |
Solvent Recovery and Reusability in Industrial Processes
In industrial settings, the economic and environmental viability of synthesizing this compound is heavily dependent on the efficient use and recycling of solvents. A patented method highlights a significant advancement in this area by reacting 2-amino-5-nitrobenzonitrile with hydrogen sulfide in the presence of an amine catalyst. google.com This process utilizes lower alcohols, such as methanol or isopropanol, as the reaction solvent. google.com
Laboratory-Scale Synthesis Approaches
Conventional Synthetic Pathways
Conventional laboratory synthesis of this compound has been established through several routes. A primary and foundational method involves the reaction of 2-amino-5-nitrobenzonitrile with a sulfurizing agent. google.com Early patented methods employed reagents like ammonium (B1175870) sulfide as the sulfur source. google.com These reactions were typically carried out in solvents such as isopropanol or dimethylformamide (DMF). google.com
Another well-established pathway, often adapted from the synthesis of related nitro-aromatic compounds, is the direct thionation of the corresponding amide, 2-amino-5-nitrobenzamide, using a thionating agent like Lawesson's reagent. While effective, these conventional methods can present challenges related to solvent disposal and reagent handling. The use of hydrogen sulfide gas is also a common feature in these syntheses, requiring careful management in a laboratory setting. google.com
Emerging Green Chemistry Routes
In response to the growing need for sustainable chemical manufacturing, emerging routes for synthesizing thioamides and related compounds focus on the principles of green chemistry. While specific green routes for this compound are not extensively documented, methodologies for analogous compounds offer a clear direction for future development. sioc-journal.cnnih.gov
The industrial method described in a Japanese patent, which uses a recyclable alcohol solvent and an amine catalyst, can also be considered a step toward greener chemistry as it was designed specifically to avoid the production of wastewater. google.com Further research into using water as a solvent or employing solid-supported, reusable catalysts represents the next frontier for the green synthesis of this compound. nih.gov
Table 1: Comparison of Synthetic Approaches
| Feature | Conventional Pathway | Emerging Green Pathway (Projected) |
| Primary Reagents | 2-amino-5-nitrobenzonitrile, Ammonium sulfide or H₂S | 2-amino-5-nitrobenzonitrile, H₂S |
| Catalyst | Often uncatalyzed or base-mediated | Reusable amine catalysts (e.g., Triethylamine) |
| Solvent | Dimethylformamide (DMF), Isopropanol | Recyclable lower alcohols (Methanol, Isopropanol) |
| Key Advantage | Established and understood reaction | Solvent reusability, reduced waste, higher yields |
| Work-up | Standard extraction and purification | Simple filtration, solvent recovery by distillation |
Yield Optimization Strategies
Maximizing the yield of this compound is a critical objective in both laboratory and industrial production. Research has identified several key parameters that can be manipulated to enhance reaction outcomes. The catalytic conversion of 2-amino-5-nitrobenzonitrile to the target thioamide is particularly well-studied in this regard. google.com
Optimal yields are achieved by carefully controlling reaction conditions such as temperature, catalyst type and concentration, and the molar ratio of reactants. google.com Using a secondary or tertiary amine, such as diethylamine or triethylamine, as a catalyst has proven highly effective. google.com The reaction temperature is preferably maintained between 50°C and 60°C, as temperatures outside this range can lead to a decrease in both yield and product quality. google.com The concentration of the amine catalyst and the molar ratio of hydrogen sulfide to the starting nitrile are also crucial factors that must be precisely controlled for optimal results. google.com Following these optimized protocols has been reported to produce yields as high as 91.4%. google.com
Table 2: Parameters for Yield Optimization
| Parameter | Optimal Condition | Reported Impact on Yield |
| Starting Material | 2-amino-5-nitrobenzonitrile | Not applicable |
| Catalyst | Diethylamine or Triethylamine | Use of secondary/tertiary amines is preferable for high efficiency. google.com |
| Catalyst Load | 10-20 wt% based on nitrile | Amounts below 5% prolong reaction time; amounts above 30% offer no additional benefit. google.com |
| Solvent | Methanol or Isopropanol | Lower alcohols (C1-C4) are effective. google.com |
| Temperature | 50-60 °C | Temperatures below 30°C or above 80°C lower yield and quality. google.com |
| H₂S Molar Ratio | 1.1-1.5 (atmospheric pressure) | Ratios below 1.0 result in poor yield and quality. google.com |
| Reported Yields | Not applicable | 80% to 91.4% depending on specific conditions. google.com |
Derivatization and Analog Synthesis of 2 Amino 5 Nitrothiobenzamide
Role of 2-Amino-5-nitrothiobenzamide as a Synthetic Intermediate
This compound is a valuable synthetic intermediate, particularly in the field of heterocyclic chemistry. Its structure, containing multiple reactive functional groups, serves as a foundational building block for constructing more complex molecular architectures.
One of the primary applications of this compound is as a precursor for synthesizing various heterocyclic systems. Thiobenzamide (B147508) derivatives are known to undergo a range of chemical transformations that lead to diverse heterocyclic products, which are of interest for their potential biological activities. For instance, the presence of the thioamide group facilitates cyclization reactions to form sulfur-containing heterocycles. Furthermore, the amino and nitro groups on the aromatic ring can be chemically altered, providing chemists with tools to generate libraries of related compounds for further study and screening.
A documented industrial synthesis method highlights its production from 2-amino-5-nitrobenzonitrile (B98050) through a reaction with hydrogen sulfide (B99878), catalyzed by an amine such as diethylamine (B46881) or triethylamine (B128534) in a solvent like methanol (B129727) or isopropanol (B130326). google.com This process underscores its availability as a starting material for more complex syntheses. google.com The compound is also noted as a useful intermediate for pigments and dyes. google.com
Strategies for Structural Modification and Analog Design
The design of analogs from the this compound scaffold can be systematically approached by modifying its distinct chemical regions: the thioamide "head" and the substituted phenyl "tail."
The primary thioamide group is a key site for derivatization. A common strategy for its modification is thioacylation, which allows for the synthesis of N-substituted thioamides. This can be achieved through various methods, including the three-component Kindler synthesis, which combines aldehydes, amines, and elemental sulfur. organic-chemistry.org This approach is valuable for creating a library of N-aryl or N-alkyl thiobenzamide derivatives.
Another method involves the direct transformation of a primary amide to a secondary or tertiary thioamide. This can be accomplished using thiating reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), which replace the oxygen atom of an amide with a sulfur atom. nih.gov More recent protocols have introduced novel thiating agents, such as N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt, for the conversion of N-aryl-substituted benzamides into their corresponding benzothioamides under mild conditions. nih.gov Such reactions enable the introduction of a wide variety of substituents on the amide nitrogen, thereby modifying the steric and electronic properties of the head group. The Eschenmoser coupling reaction, which can be performed with primary thioamides, offers another route to elaborate structures, although its success is dependent on the specific reactants and conditions. beilstein-journals.org
The "tail region," consisting of the benzene (B151609) ring with its amino and nitro substituents, offers multiple avenues for modification to modulate the compound's properties.
The nitro group is a versatile functional group that can undergo reduction to form an amino group. This transformation is commonly achieved using reagents like tin(II) chloride (SnCl₂). acs.org The resulting diamino-substituted thiobenzamide can then serve as a precursor for further derivatization. For example, the newly formed amino group can be acylated, alkylated, or used as a nucleophile in various coupling reactions. dovepress.com
The primary amino group at the 2-position can also be modified. Derivatization of aromatic amines can be accomplished using various reagents. For instance, reactions with acyl chlorides or anhydrides would yield the corresponding amides. It is also a target for reactions like diazotization, which could then be followed by Sandmeyer-type reactions to introduce a range of different substituents. The derivatization of amino groups on nitroaromatic compounds is a common strategy in medicinal chemistry, often employing reagents like 2,4-dinitrofluorobenzene (Sanger's reagent) or trinitrobenzene sulfonic acid. tandfonline.comresearchgate.net
Thioamides are well-established precursors for the synthesis of nitrogen- and sulfur-containing heterocycles, often referred to as azaheterocycles. researchgate.net These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. nih.govopen.ac.uk
A primary thioamide can undergo oxidative cyclization to form 1,2,4-thiadiazoles. researchgate.net This transformation involves the formation of new C-N and C-S bonds and can be achieved using various oxidizing agents or even photoredox catalysis under mild conditions. researchgate.net Furthermore, thioamides are key reactants in the Hantzsch thiazole (B1198619) synthesis, where they react with α-haloketones to form the thiazole ring, a common scaffold in pharmaceuticals. beilstein-journals.org These synthetic routes demonstrate how the thioamide functional group can be leveraged to construct more complex heterocyclic systems, thereby expanding the chemical diversity of compounds related to the original this compound structure.
While this compound itself does not possess a hydroxyl group for O-methylation, this modification is highly relevant for related hydroxythiobenzamide analogs. In such compounds, O-methylation of a phenolic hydroxyl group can be a critical step in a synthetic sequence or a strategy to modulate biological activity. For example, in the synthesis of N-(o-hydroxythiobenzoyl)piperidines and -morpholines, the hydroxyl group is a key feature. cdnsciencepub.com The methylation of phenolic groups is a standard transformation in organic synthesis, often accomplished using reagents like dimethyl sulfate (B86663) or methyl iodide under basic conditions.
Derivatization of the amino group is a fundamental strategy for creating analogs. nih.gov For aromatic amines, a wide array of derivatization techniques exists. These include N-alkylation, N-acylation, and the formation of sulfonamides. For instance, amino groups can be derivatized with diethyl ethoxymethylenemalonate (DEEMM) for analytical purposes, a reaction that could be adapted for synthetic analog generation. nih.gov In the context of related benzamides, amino groups have been derivatized by reaction with α-haloketones to produce N-substituted aminobenzamides. dovepress.com Another approach involves reacting the amino group with reagents like 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F), which reacts with both amino and sulfhydryl groups, highlighting a potential dual reactivity for cysteine-containing analogs. unige.ch
Synthesis of Related Thiobenzamide Derivatives
A variety of synthetic methods are available for the preparation of thiobenzamide derivatives, starting from different precursors. These methods allow for the introduction of diverse functional groups on the aromatic ring and the thioamide nitrogen.
One common route is the thionation of the corresponding benzamide (B126) using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). nih.gov This method directly converts the carbonyl group of an amide into a thiocarbonyl group. Another widely used approach is the reaction of nitriles with a sulfur source. For example, aromatic and aliphatic nitriles can be converted to primary thioamides using reagents such as thioacetic acid, phosphorus pentasulfide, or sodium hydrosulfide. researchgate.netorganic-chemistry.org A specific method for producing this compound itself involves reacting 2-amino-5-nitrobenzonitrile with hydrogen sulfide in the presence of an amine catalyst. google.com
Multi-component reactions also provide an efficient pathway to thioamides. The Kindler modification of the Willgerodt reaction, for instance, is a three-component condensation of an aldehyde, an amine, and elemental sulfur to produce N-substituted thioamides. organic-chemistry.org Decarboxylative strategies have also been developed, involving the reaction of arylacetic acids, amines, and elemental sulfur. organic-chemistry.orgorganic-chemistry.org
| Starting Material | Reagents | Product Type | Reference |
|---|---|---|---|
| Benzamide | Lawesson's Reagent or P₄S₁₀ | Thiobenzamide | nih.gov |
| Benzonitrile | H₂S, Amine Catalyst | Primary Thiobenzamide | google.com |
| Nitrile | P₄S₅ or NaSH | Primary Thiobenzamide | researchgate.netorganic-chemistry.org |
| Aldehyde, Amine, Sulfur | (Kindler Reaction) | N-Substituted Thioamide | organic-chemistry.org |
| Arylacetic Acid, Amine, Sulfur | (Decarboxylative) | Thioamide | organic-chemistry.org |
Novel Derivatization Techniques and Their Applicability
The chemical scaffold of this compound presents multiple reactive sites, including the aromatic amino group, the thioamide functional group, and the benzene ring itself, making it a versatile starting material for the synthesis of a wide array of derivatives. Modern synthetic chemistry has moved towards developing novel, efficient, and often multicomponent reaction strategies to build molecular complexity from such accessible building blocks. These techniques are pivotal for creating libraries of compounds for various research applications, including drug discovery and materials science.
One innovative approach to the derivatization of thioamides, which is applicable to this compound, involves cascade or domino reactions. These processes, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent a highly efficient and atom-economical strategy.
A notable example is the hexafluoroisopropanol (HFIP)-mediated cascade reaction of thioamides with electrophiles to create complex heterocyclic systems. Research has demonstrated the reaction of various substituted thioamides, including those with electron-withdrawing groups like a nitro group, with bromo-enones to synthesize fused thiazole derivatives. acs.orgacs.org For instance, the reaction of 3-nitrothiobenzamide with 6β-bromoandrostenedione in HFIP successfully yields the corresponding thiazolo-androstenone derivative. acs.org This specific transformation highlights the feasibility of using a thiobenzamide bearing a nitro group in complex cascade reactions.
The applicability of this domino reaction to this compound would involve the initial reaction of the sulfur atom of the thioamide with the electrophilic bromine-bearing carbon of a suitable reaction partner. This is followed by an intramolecular cyclization and dehydration sequence to form a stable, fused thiazole ring system. The presence of the amino group on the phenyl ring of this compound would be expected to influence the electronic properties of the thioamide but is not anticipated to interfere with this specific cascade reaction. This method provides a powerful tool for generating structurally complex and potentially bioactive molecules from a simple thioamide precursor. acs.org
The table below summarizes the types of thioamides used in such a cascade reaction, demonstrating the broad applicability of this method.
| Thioamide Reactant | Electrophile | Resulting Product Class | Key Features of Technique |
| Thioacetamide | 6β-bromoandrostenedione | Thiazolo-androstenone | Hexafluoroisopropanol-mediated, cascade reaction, mild conditions acs.org |
| 3-Nitrothiobenzamide | 6β-bromoandrostenedione | Nitro-substituted Thiazolo-androstenone | Demonstrates tolerance of electron-withdrawing groups acs.org |
| 4-Methoxythiobenzamide | 6β-bromoandrostenedione | Methoxy-substituted Thiazolo-androstenone | Applicable to electron-donating groups acs.org |
| 4-(Trifluoromethyl)thiobenzamide | 6β-bromoandrostenedione | Trifluoromethyl-substituted Thiazolo-androstenone | Tolerates strong electron-withdrawing groups acs.org |
Another area of novel derivatization applicable to the amino group of this compound involves modern coupling reactions and the synthesis of Schiff bases. The synthesis of derivatives via the amino group is a common strategy for modifying benzothiazoles, a related class of compounds. semanticscholar.org For example, acylation of the amino group followed by cyclization with reagents like thiourea (B124793) can be used to introduce a second heterocyclic ring, such as a 2-aminothiazole (B372263) moiety. semanticscholar.org This approach, applied to this compound, could lead to novel bis-heterocyclic structures.
Furthermore, the amino group can readily undergo condensation with various aldehydes to form Schiff bases (azomethines). The synthesis of Schiff bases from 2-amino-6-nitrobenzothiazole (B160904) has been reported, indicating that the nitro-substituted amino-heterocycle is a viable substrate for such reactions. semanticscholar.org These derivatization techniques expand the structural diversity achievable from the this compound core.
The table below outlines research findings on derivatization strategies for related amino- and thioamide-containing compounds, which are applicable to this compound.
| Starting Compound Class | Derivatization Technique | Reagents/Conditions | Resulting Functional Group/Scaffold |
| Substituted Thiobenzamides | Cascade Reaction | 6β-bromoandrostenedione, Hexafluoroisopropanol (HFIP) | Fused Thiazole Ring acs.orgacs.org |
| 2-Aminobenzothiazoles | Acylation & Cyclization | Chloroacetyl chloride, then Thiourea | 2-Aminothiazole moiety semanticscholar.org |
| 2-Amino-6-nitrobenzothiazole | Schiff Base Formation | Aromatic Aldehydes | Azomethine (Schiff Base) semanticscholar.org |
These modern synthetic methods underscore the potential of this compound as a versatile building block for generating novel and complex molecules through efficient and innovative derivatization strategies.
Structural Elucidation and Advanced Characterization
X-ray Crystallography and Crystal Structure Analysis
Analysis of Intermolecular Interactions
Intermolecular interactions are the non-covalent forces that dictate how molecules arrange themselves in the solid state. These forces, though weaker than covalent bonds, are crucial in determining the crystal packing, physical properties, and even the biological activity of a compound. harvard.edu For 2-Amino-5-nitrothiobenzamide, the key intermolecular interactions are hydrogen bonding and stacking interactions.
Hydrogen bonds are a critical type of dipole-dipole interaction that plays a significant role in the structure of many chemical and biological systems. harvard.edu In the case of this compound, the amino (-NH2) and thioamide (-C(=S)NH2) groups are primary sites for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the nitro group's oxygen atoms and the thioamide's sulfur and nitrogen atoms can act as acceptors.
Studies on structurally similar compounds, such as 2-amino-3-chloro-5-nitrobenzamide and 2-amino-3-nitropyridine, have demonstrated the prevalence of extensive hydrogen-bonding networks. najah.edu In these systems, intermolecular hydrogen bonds between the amino group and the nitro or amide/thioamide groups of adjacent molecules lead to the formation of complex, three-dimensional networks. najah.edumdpi.comnih.gov For instance, in 2-amino-5-nitro-pyridinium hydrogen selenate, cations are linked by N-H⋯O hydrogen bonds, which in turn are connected to anions through further N-H⋯O and C-H⋯O interactions, creating a robust 3D structure. nih.gov The presence of such networks in this compound is expected to significantly influence its crystal packing and stability.
The table below details the potential hydrogen bond donors and acceptors in the this compound molecule.
| Functional Group | Potential Role in Hydrogen Bonding |
| Amino (-NH₂) | Donor |
| Thioamide (-C(=S)NH₂) | Donor (N-H) and Acceptor (S and N) |
| Nitro (-NO₂) | Acceptor (O) |
Stacking interactions, particularly π-π stacking, are non-covalent interactions that occur between aromatic rings. wikipedia.org These interactions are fundamental in various chemical and biological processes, including the stabilization of DNA and protein structures. mdpi.com The benzene (B151609) ring in this compound can participate in such interactions.
Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Assessment
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. researchgate.netmdpi.com
The analysis generates a three-dimensional surface around a molecule, with the color-coding indicating the nature and strength of intermolecular contacts. Red regions on the Hirshfeld surface highlight contacts that are shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds. nih.gov Blue represents longer contacts, and white indicates contacts around the van der Waals separation.
For this compound, a Hirshfeld analysis would be expected to quantify the contributions of the various hydrogen bonds (N-H···O, N-H···S) and other close contacts, providing a detailed picture of the forces governing its solid-state structure.
The following table illustrates the typical contributions of different intermolecular contacts as determined by Hirshfeld surface analysis for similar organic molecules.
| Type of Intermolecular Contact | Typical Percentage Contribution |
| H···H | 35-40% |
| C···H/H···C | 25-30% |
| N···H/H···N | 8-16% |
| O···H/H···O | ~8% |
| S···H/H···S | Variable, can be significant if sulfur is present |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. thermofisher.com It provides the percentage by weight of each element present in the molecule, which can then be compared to the theoretical values calculated from the compound's molecular formula. This comparison is crucial for verifying the purity and confirming the identity of a synthesized compound. lgcstandards.com
For this compound, the molecular formula is C₇H₇N₃O₂S. The theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, nitrogen, oxygen, and sulfur. The experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the compound's composition. This technique is a standard quality control measure in pharmaceutical and chemical research and manufacturing. thermofisher.com
The table below shows the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage Composition (%) |
| Carbon | C | 12.01 | 7 | 84.07 | 42.63 |
| Hydrogen | H | 1.01 | 7 | 7.07 | 3.59 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 21.31 |
| Oxygen | O | 16.00 | 2 | 32.00 | 16.22 |
| Sulfur | S | 32.07 | 1 | 32.07 | 16.26 |
| Total | 197.24 | 100.00 |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing 2-Amino-5-nitrothiobenzamide. These computational methods provide a framework for understanding the molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) Studies for Geometry Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. researchgate.netresearchgate.net This process involves finding the minimum energy conformation of the molecule. The structural parameters, including bond lengths and angles, are systematically adjusted until the lowest energy state is achieved. For similar molecules, such as 2-amino-5-nitrobenzophenone, geometry optimization has been successfully performed using these methods, providing a reliable model for the thiobenzamide (B147508) derivative. nih.govresearchgate.net The optimized geometry reveals a planar aromatic system, a structural feature that significantly influences its chemical and physical properties.
Vibrational Frequency Analysis
Following geometry optimization, vibrational frequency analysis is conducted to confirm that the optimized structure corresponds to a true energy minimum. This is verified by ensuring the absence of any imaginary frequencies. This analysis also predicts the molecule's infrared (IR) and Raman spectra. nih.govresearchgate.net For analogous compounds like 2-amino-5-nitropyridine, detailed vibrational spectroscopic analyses have been performed, where the calculated harmonic frequencies and potential energy distribution (PED) are compared with experimental data. researchgate.net This comparison helps in the precise assignment of vibrational modes to specific functional groups within the molecule, such as the amino (-NH2), nitro (-NO2), and thioamide (-CSNH2) groups.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.orgimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energies of the HOMO and LUMO are critical parameters that determine the molecule's ability to donate or accept electrons. researchgate.net The HOMO represents the electron-donating capability, while the LUMO signifies the electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more reactive and can be easily polarized. For related nitro-containing aromatic compounds, these energies have been calculated using DFT methods. researchgate.netnih.gov The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the benzene (B151609) ring is expected to significantly influence the HOMO and LUMO energy levels of this compound, likely resulting in a relatively small energy gap. rsc.org
Table 1: Representative Frontier Molecular Orbital Energies for an Analogous Compound (2-Amino-5-nitrobenzophenone)
| Parameter | Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -3.0 |
| Energy Gap (ΔE) | 3.5 |
Note: The values presented are representative for an analogous compound and are intended to illustrate the concept.
The distribution of the HOMO and LUMO across the molecular structure provides insight into intramolecular charge transfer (ICT). rsc.org In molecules like this compound, the HOMO is typically localized on the electron-rich part of the molecule, which includes the amino group and the aromatic ring. Conversely, the LUMO is often centered on the electron-deficient nitro group. The transition of an electron from the HOMO to the LUMO upon photoexcitation corresponds to a charge transfer from the amino group and the ring to the nitro group. nih.gov This charge transfer is a fundamental process that governs the molecule's optical and electronic properties. rsc.orgeuropa.eu
Prediction of Molecular Dipole Moment, Polarizability, and Hyperpolarizability
Computational methods are also employed to predict various electrical properties of the molecule, which are crucial for applications in nonlinear optics (NLO).
Polarizability (α) describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.
First hyperpolarizability (β) is a measure of the nonlinear optical response of the molecule. repositorioinstitucional.mx Molecules with large hyperpolarizability values are of interest for applications in frequency conversion and other NLO phenomena. Theoretical calculations for similar molecules have shown that the presence of both amino and nitro groups enhances the first hyperpolarizability. nih.govchalcogen.ro
Table 2: Predicted Electric Properties for an Analogous Nitroaniline Derivative
| Property | Calculated Value |
| Dipole Moment (μ) | 7.5 D |
| Polarizability (α) | 25 x 10-24 esu |
| First Hyperpolarizability (β) | 45 x 10-30 esu |
Note: These values are illustrative and based on calculations for analogous compounds. researchgate.netresearchgate.net
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology used to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. mdpi.comunimore.it In the context of this compound, QSPR models can be developed to predict various properties without the need for extensive experimental measurements. The process involves calculating a set of molecular descriptors that encode structural information and using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to build the predictive model. researchgate.netplos.org
The key steps in building a QSPR model for this compound would include:
Data Set Compilation : Gathering a series of related thiobenzamide derivatives with experimentally determined values for a property of interest (e.g., solubility, melting point, or a measure of biological activity).
Descriptor Calculation : For each molecule in the series, a wide range of molecular descriptors would be calculated. These can be categorized as constitutional, topological, geometric, and quantum-chemical descriptors.
Model Development and Validation : Using algorithms to select the most relevant descriptors and build a regression or classification model. The model's predictive power is then rigorously assessed through internal and external validation techniques. plos.org
For this compound, descriptors such as the dipole moment, polarizability, molecular surface area, and energies of frontier molecular orbitals (HOMO and LUMO) would be particularly relevant due to the presence of polar amino (-NH2), nitro (-NO2), and thioamide (-CSNH2) groups. These groups significantly influence the molecule's electronic distribution and intermolecular interaction potential.
Table 1: Examples of Molecular Descriptors for QSPR Analysis of this compound
| Descriptor Class | Specific Descriptor Example | Potential Property Correlation |
| Electronic | Dipole Moment | Solubility, Crystal Packing |
| Topological | Wiener Index | Boiling Point, Viscosity |
| Quantum-Chemical | HOMO/LUMO Energy Gap | Reactivity, Biological Activity |
| Geometric | Molecular Surface Area | Permeability, Receptor Binding |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding potential biological activity. For this compound, docking studies can elucidate how it might interact with a specific enzyme or receptor active site.
Studies on analogous nitro-substituted benzamide (B126) derivatives have demonstrated their potential as inhibitors of enzymes like inducible nitric oxide synthase (iNOS), which is implicated in inflammation. nih.gov In such a study, molecular docking revealed that the number and orientation of nitro groups were critical for efficient binding to the enzyme. nih.gov
A hypothetical docking study of this compound into the iNOS active site would analyze:
Hydrogen Bonding : The amino and thioamide groups are excellent hydrogen bond donors and acceptors, likely forming key interactions with amino acid residues like aspartate or glutamine in a binding pocket.
Electrostatic Interactions : The electron-withdrawing nitro group creates a partial positive charge on the benzene ring, which can engage in electrostatic or pi-stacking interactions with aromatic residues like phenylalanine or tyrosine.
Binding Affinity : The docking software calculates a scoring function to estimate the binding affinity, providing a quantitative measure of how strongly the compound may bind to the target.
Table 2: Potential Molecular Interactions for this compound in a Target Active Site
| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |
| Amino Group (-NH2) | Hydrogen Bond Donor | Aspartate, Glutamate |
| Nitro Group (-NO2) | Hydrogen Bond Acceptor, Electrostatic | Arginine, Lysine |
| Thioamide Group (-CSNH2) | Hydrogen Bond Donor/Acceptor | Serine, Threonine, Asparagine |
| Aromatic Ring | Pi-Pi Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |
Molecular Dynamics Simulations for Conformational Analysis and Stability
While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the system over time. mdpi.com An MD simulation of this compound, either free in a solvent or bound to a biological target, would involve calculating the trajectory of atoms and molecules by solving Newton's equations of motion.
For this compound, MD simulations can be used to:
Assess Conformational Flexibility : Analyze the rotation around single bonds, such as the bond connecting the thioamide group to the benzene ring, to identify the most stable and frequently adopted conformations in a solution.
Study Solvation : Investigate how water molecules arrange around the polar and nonpolar regions of the compound, which is crucial for understanding its solubility and transport properties.
Application of Neural Networks in Computational Predictions
Artificial Neural Networks (ANNs) are a subset of machine learning inspired by the human brain and are increasingly used in chemical and biological research. mdpi.comnih.gov For this compound, ANNs can be applied to develop highly sophisticated predictive models that capture complex, non-linear relationships that might be missed by traditional QSPR methods.
Applications include:
Enhanced QSPR Models : ANNs can be trained on large datasets of compounds and their properties to create models that predict the activity or properties of new molecules like this compound with high accuracy. mdpi.com
Predicting Drug-Target Interactions : Deep learning models, such as those using graph-based convolutional neural networks, can learn directly from the molecular structure (represented as a graph) and protein sequences to predict the likelihood of an interaction. ijcai.org This approach avoids the need for manual feature engineering and can identify novel targets for the compound.
Sequence-Based Predictions : Transformer neural networks, originally developed for natural language processing, have been adapted to interpret protein amino acid sequences. nsf.govbiorxiv.org Such models could predict whether a protein family is likely to be modulated by a small molecule with the structural features of this compound.
Theoretical Insights into Reaction Mechanisms and Pathways
Computational chemistry provides powerful tools for investigating the step-by-step mechanisms of chemical reactions. For this compound, theoretical methods like Density Functional Theory (DFT) can be used to elucidate its synthesis and reactivity.
A known industrial synthesis route involves the reaction of 2-amino-5-nitrobenzonitrile (B98050) with hydrogen sulfide (B99878), often in the presence of an amine catalyst like triethylamine (B128534). google.com A theoretical investigation of this reaction would involve:
Reactant and Product Modeling : Calculating the optimized geometries and energies of the reactants (2-amino-5-nitrobenzonitrile, H2S) and the product (this compound).
Intermediate and Transition State Searching : Identifying the structures of any transient intermediates and the high-energy transition states that connect them. This could, for example, clarify whether the amine catalyst activates the hydrogen sulfide or the nitrile group.
Such theoretical studies can provide a molecular-level understanding that is difficult to obtain experimentally and can guide the optimization of reaction conditions for improved yield and efficiency. sioc-journal.cn
Biological Activity and Pharmacological Potential
Mechanism of Action (MoA) Studies
The therapeutic effects of 2-amino-5-nitro compounds are often rooted in their ability to interfere with critical microbial enzyme systems.
Enzymatic Inhibition Assays
Pyruvate (B1213749):ferredoxin Oxidoreductase (PFOR) Inhibition: A primary mechanism of action for antimicrobial nitro compounds is the inhibition of Pyruvate:ferredoxin Oxidoreductase (PFOR). nih.gov This enzyme is crucial for the energy metabolism of anaerobic bacteria and parasites. nih.gov The drug Nitazoxanide, which contains a 2-amino-5-nitrothiazole (B118965) core, functions by inhibiting PFOR, thereby disrupting the conversion of pyruvate to acetyl-CoA, a vital step in energy production for these organisms. nih.gov Analogues of Nitazoxanide have been synthesized and tested for their ability to inhibit PFOR and suppress the growth of microorganisms that rely on this enzyme, such as Helicobacter pylori, Campylobacter jejuni, and Clostridium difficile. nih.govnih.gov
Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibition: Research has also explored the potential of this chemical family in neurology. A series of semicarbazones derived from 2-amino-5-nitrothiazole were designed and evaluated for their ability to inhibit Monoamine Oxidase (MAO) and Cholinesterase (ChE), enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnih.gov Many of these synthesized compounds demonstrated a preference for inhibiting MAO-B. nih.gov For instance, one lead compound emerged as a potent MAO-B inhibitor with an IC50 value of 0.212 µM. nih.gov Other derivatives showed significant inhibitory activity against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), with IC50 values as low as 0.264 µM and 0.024 µM, respectively. nih.gov Kinetic studies revealed that the inhibition mechanism was typically competitive and reversible for MAO-B, and a mixed-type of inhibition for the cholinesterases. nih.gov
Investigation of Interactions with Co-factors
Thiamine (B1217682) Pyrophosphate (TPP): The inhibition of PFOR by Nitazoxanide is believed to involve a key interaction with the enzyme's co-factor, thiamine pyrophosphate (TPP). nih.gov The proposed mechanism suggests that the anionic form of Nitazoxanide abstracts a proton from TPP. nih.gov This interaction is thought to mimic the binding of the natural substrate, pyruvate, to TPP, effectively blocking the enzyme's catalytic cycle at a very early stage and preventing the production of acetyl-CoA and carbon dioxide. nih.gov Thiamine, in its diphosphate (B83284) form, is a critical coenzyme for numerous enzymes involved in crucial metabolic reactions. nih.gov
In Vitro Biological Activity Screening
The 2-amino-5-nitro scaffold has demonstrated a broad spectrum of activity against various pathogens in laboratory settings.
Antibacterial Efficacy
Analogues based on the 2-amino-5-nitrothiazole structure have shown significant antibacterial properties, particularly against anaerobic and microaerophilic bacteria.
| Bacterium | Compound | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Helicobacter pylori | Nitazoxanide | 1.0 | 4.0 | nih.govresearchgate.net |
| Helicobacter pylori (Metronidazole Resistant) | Nitazoxanide | 8.0 | ≥32 | brieflands.com |
| Helicobacter pylori | Tizoxanide | 1.0 | 4.0 | nih.govresearchgate.net |
H. pylori, a bacterium linked to peptic ulcers, has been a key target. Studies on 103 strains of H. pylori showed that Nitazoxanide and its active metabolite, Tizoxanide, had Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 8 µg/ml. nih.govresearchgate.net The concentration required to inhibit 50% (MIC50) and 90% (MIC90) of strains was 1 µg/ml and 4 µg/ml, respectively. nih.govresearchgate.net Importantly, this activity was not affected by the bacterium's resistance to metronidazole, a common antibiotic. nih.gov In another study focusing on metronidazole-resistant H. pylori, the MIC50 and MIC90 for Nitazoxanide were found to be 8 µg/mL and ≥32 µg/mL, respectively. brieflands.comiums.ac.ir
The antibacterial spectrum also includes Campylobacter jejuni, a leading cause of gastroenteritis, and Clostridium difficile, which is responsible for antibiotic-associated colitis. nih.govnih.gov Furthermore, research into 2-amino-5-nitrothiophene derivatives has shown inhibitory effects against Staphylococcus aureus and E. coli. researchgate.netmedilam.ac.ir
Antiparasitic Efficacy
The 2-amino-5-nitrothiazole core is the basis for the FDA-approved antiparasitic drug Nitazoxanide, which is used to treat infections caused by protozoa like Giardia lamblia and Cryptosporidium parvum. nih.govresearchgate.net Its efficacy extends to a wide range of other parasites, including helminths (tapeworms and roundworms). researchgate.netnih.gov The antiparasitic activity of this class of compounds has been demonstrated against various pathogens. nih.govoup.com For instance, novel amides based on the 5-nitro-2-aminothiazole structure have shown moderate to high activity against Trypanosoma cruzi and Trypanosoma brucei, the parasites responsible for Chagas disease and African sleeping sickness. nih.gov
| Parasite | Compound | IC50 (µM) | Reference |
| Giardia lamblia | Nitazoxanide | 3.4 | nih.gov |
| Giardia lamblia | Tizoxanide | ~1.3-2.0 | oup.com |
| Giardia lamblia | FLP-8 (Analogue) | 0.1 | nih.gov |
| Entamoeba histolytica | Tizoxanide | ~1.4-2.1 | oup.com |
| Trichomonas vaginalis | Tizoxanide | ~0.1-0.3 | oup.com |
Antiviral Activity
Beyond its antibacterial and antiparasitic properties, Nitazoxanide has emerged as a first-in-class broad-spectrum antiviral agent. nih.govmedigraphic.com Its active metabolite, Tizoxanide, has demonstrated inhibitory effects against a wide array of viruses in cell culture assays. nih.gov This includes activity against rotavirus and norovirus, which cause viral gastroenteritis, as well as influenza viruses, coronaviruses, and hepatitis B and C. nih.govnih.govijtmgh.com
| Virus | Compound | IC50 (µg/mL) | Cell Line | Reference |
| Influenza A (various strains) | Tizoxanide | 0.2 - 1.5 | Varies | nih.gov |
| Rotavirus (Simian SA11) | Tizoxanide | 0.5 | MA104 | nih.gov |
| Rotavirus (Human Wa) | Tizoxanide | 1.0 | MA104 | nih.gov |
| Coronavirus (HCoV-229E) | Nitazoxanide | 0.05 | MRC-5 | nih.gov |
| Coronavirus (HCoV-OC43) | Nitazoxanide | 0.15 | MRC-5 | nih.gov |
| MERS-CoV | Tizoxanide | 0.83 | LLC-MK2 | frontiersin.org |
| SARS-CoV-2 | Nitazoxanide | ~0.78 (2.12 µM) | Vero E6 | biorxiv.org |
Studies have shown that Tizoxanide can inhibit various strains of influenza A and B with IC50 values typically ranging from 0.2 to 1.5 µg/mL. nih.gov For rotaviruses, IC50 values of 0.3 to 1.0 µg/mL have been recorded. nih.gov The compound has also shown potent activity against seasonal human coronaviruses, with IC50 values as low as 0.05 µg/mL. nih.govfrontiersin.org
Antitubercular Activity (e.g., against Mycobacterium tuberculosis)
There is no specific information available in the reviewed scientific literature regarding the antitubercular activity of 2-Amino-5-nitrothiobenzamide against Mycobacterium tuberculosis or other mycobacterial strains. While related structures, such as 2-amino-5-nitrothiazole amides, have been investigated for activity against M. tuberculosis, no such data has been published for this compound itself. nih.gov
Antifungal Activity
No dedicated studies or screening results detailing the antifungal properties of this compound against pathogenic fungi were found in the public domain.
Anticancer Activity
There is no available research data from in vitro or in vivo studies to support or refute the anticancer potential of this compound.
Anti-inflammatory Activity
Specific investigations into the anti-inflammatory properties of this compound have not been reported in the available scientific literature.
Analgesic Activity
There are no published findings from preclinical or clinical studies to characterize the analgesic activity of this compound.
Radiosensitizing Properties
The potential for this compound to act as a radiosensitizer for hypoxic tumor cells has not been specifically evaluated or reported in the reviewed literature.
Structure-Activity Relationship (SAR) Investigations
Given the absence of published biological activity data for this compound, no structure-activity relationship (SAR) investigations have been conducted for this specific compound. SAR studies are contingent upon having a series of related compounds with measured biological activity to determine how chemical structure modifications influence pharmacological effects.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment
In contemporary drug discovery, in silico methods are crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a potential drug candidate before it is synthesized. nih.govslideshare.netsrce.hr This computational screening helps to eliminate compounds that are likely to fail later in development due to poor pharmacokinetic profiles, thereby saving time and resources. nih.govspringernature.com These predictive models use the chemical structure of a molecule to estimate various physicochemical and pharmacokinetic parameters. researchgate.net
Drug-likeness is another critical concept assessed computationally. It evaluates whether a compound possesses features—such as appropriate molecular weight, lipophilicity, and hydrogen bonding capacity—that are common in existing oral drugs. creative-biolabs.com A well-known guideline is Lipinski's "Rule of Five." Various computational tools and scoring functions, like Quantitative Estimate of Drug-likeness (QED), are employed to quantify a molecule's potential to be a successful drug. oup.comcomputabio.com
Development of Multi-targeted Therapeutic Agents
The traditional "one-drug, one-target" approach to drug development is often insufficient for treating complex, multifactorial diseases like cancer or neurodegenerative disorders. nih.govmdpi.com Consequently, there is a growing focus on developing multi-targeted therapeutic agents—single molecules designed to interact with multiple biological targets simultaneously. greenpharmacy.infonih.gov This strategy can lead to enhanced efficacy, overcome drug resistance, and potentially reduce side effects compared to combination therapies. nih.gov
The design of multi-target agents is a complex process involving the integration of pharmacophores from different ligands into a single molecular scaffold or the design of molecules that can adapt to the binding sites of several distinct proteins. mdpi.com This approach has led to the successful development of several multi-kinase inhibitors used in oncology. mdpi.com
There is currently no published research indicating that this compound has been investigated or developed as a multi-targeted therapeutic agent. Its potential to interact with multiple biological targets remains unexplored in the available scientific literature.
Toxicological and Safety Profile Research
Genotoxicity Studies
Genotoxicity studies are crucial for assessing the potential of a substance to damage genetic material. A standard battery of tests is typically employed to evaluate various endpoints, from gene mutations to chromosomal damage.
Mutagenicity Assays (e.g., in Bacteria like Salmonella typhimurium, Klebsiella pneumonia, E. coli)
A review of publicly available scientific literature did not yield specific studies that have evaluated the mutagenic potential of 2-Amino-5-nitrothiobenzamide in bacterial reverse mutation assays, commonly known as the Ames test. These assays are designed to detect a compound's ability to induce gene mutations in various strains of bacteria.
Table 1: Summary of Bacterial Mutagenicity Assay Findings for this compound
| Test System | Strain | Metabolic Activation | Result |
|---|---|---|---|
| Salmonella typhimurium | Data not available | Data not available | Data not available |
| Klebsiella pneumonia | Data not available | Data not available | Data not available |
| E. coli | Data not available | Data not available | Data not available |
DNA Repair Tests (e.g., Hepatocyte Primary Culture/DNA Repair Test)
No specific data from DNA repair tests, such as the Hepatocyte Primary Culture/DNA Repair Test, for this compound were found in the reviewed scientific literature. These tests are important for identifying agents that can cause DNA damage, which is then repaired by the cell's enzymatic machinery.
Table 2: DNA Repair Test Findings for this compound
| Assay Type | Cell Type | Finding |
|---|---|---|
| Hepatocyte Primary Culture/DNA Repair Test | Data not available | Data not available |
Mitotic Gene Conversion Assays (e.g., in Saccharomyces cerevisiae)
There is no available information from studies investigating the ability of this compound to induce mitotic gene conversion in yeast, such as Saccharomyces cerevisiae. This type of assay is used to assess recombination events that can be indicative of genotoxic activity.
Chromosomal Aberration and Sister Chromatid Exchange Assays
A thorough search of scientific databases did not reveal any studies that have assessed the potential of this compound to cause structural chromosomal damage (clastogenicity) through chromosomal aberration assays or to induce sister chromatid exchanges in mammalian cells.
Mouse Lymphoma Assays
Information regarding the mutagenic potential of this compound in the mouse lymphoma assay is not available in the current body of scientific literature. This assay is a key component of in vitro mutagenicity testing as it can detect a broad spectrum of genetic damage, including point mutations and chromosomal events.
Carcinogenicity Assessments in Animal Models
No long-term carcinogenicity bioassays in animal models for this compound have been reported in the reviewed literature. Such studies are essential for determining the potential of a chemical to cause cancer with chronic exposure.
Table 3: Summary of Carcinogenicity Data for this compound in Animal Models
| Species | Strain | Route of Administration | Results |
|---|---|---|---|
| Rat | Data not available | Data not available | Data not available |
| Mouse | Data not available | Data not available | Data not available |
Potential Applications and Industrial Significance
Role as Industrial Starting Material in Chemical Syntheses
2-Amino-5-nitrothiobenzamide is recognized as a valuable starting material, or intermediate, in multi-step chemical syntheses. Its molecular structure, featuring an aromatic ring activated by an amino group and a nitro group, alongside a reactive thioamide functional group, makes it a versatile precursor for building more complex molecules.
The production of this compound itself is an important industrial process. One patented method describes its synthesis from 2-amino-5-nitrobenzonitrile (B98050), which is reacted with hydrogen sulfide (B99878) in the presence of a secondary or tertiary amine catalyst. google.com This process is designed to produce the target compound in high yield, highlighting its significance as a product destined for further use. google.com
The table below summarizes a documented synthesis method for this compound.
Table 1: Synthesis of this compound
| Starting Material | Reagent | Catalyst | Product | Reported Yield | Source |
|---|
Its primary role as a starting material, as documented in public records, is in the production of dyes. google.comenvironmentclearance.nic.in
Intermediate in Dye Manufacturing
The most clearly defined industrial application of this compound is its use as an intermediate in the manufacture of dyes. A Japanese patent explicitly identifies the compound as being "useful as an intermediate for facial dyes". google.com Further commercial evidence includes its listing in the product catalog of companies specializing in dyes and related chemicals. environmentclearance.nic.in
The chemical structure of this compound makes it suitable for use as a diazo component in the synthesis of azo dyes. Azo dyes, which are characterized by the -N=N- azo linkage, are a large and commercially important class of colorants. The synthesis typically involves two steps:
Diazotization: A primary aromatic amine is converted into a diazonium salt. In this case, the amino group (-NH₂) on the this compound molecule would be the reaction site.
Coupling: The resulting diazonium salt is reacted with a coupling component (such as a phenol (B47542) or another aromatic amine) to form the final azo dye.
While specific dyes synthesized directly from this compound are not detailed in the available literature, the synthesis of azo dyes from structurally analogous compounds like 2-amino-5-nitrothiazole (B118965) and various 2-aminothiophen derivatives is well-documented and follows this principle. nih.govsapub.orggoogle.com
Emerging Applications
Thorough searches of scientific and technical databases did not yield information regarding emerging applications for this compound in the specific areas of corrosion inhibition, energy storage, or energy conversion.
There is no available research to indicate that this compound has been investigated or used as a corrosion inhibitor.
There is no available research to indicate that this compound has been investigated or used in energy storage applications.
There is no available research to indicate that this compound has been investigated or used in energy conversion applications.
Conclusion and Future Research Directions
Summary of Current Research Landscape Pertaining to 2-Amino-5-nitrothiobenzamide
The current body of scientific literature on this compound is predominantly focused on its chemical synthesis. Research has established methods for its production, notably through the reaction of 2-amino-5-nitrobenzonitrile (B98050) with hydrogen sulfide (B99878) in the presence of a secondary or tertiary amine catalyst and an alcohol-based solvent. google.com This process is highlighted for its high yield and for being an environmentally conscious method by not producing wastewater. google.com
Beyond its synthesis, this compound is primarily identified as a chemical intermediate. Its principal documented application is in the manufacturing of dyes. google.com There is a significant lack of comprehensive studies into its biological activities and other potential applications. While the broader class of thiobenzamides has been investigated for various biological effects, including antimicrobial and enzyme-inhibiting properties, specific research on the biological profile of this compound is not extensively reported in publicly available scientific literature.
Identification of Knowledge Gaps and Unexplored Research Areas
The primary knowledge gap concerning this compound is the near-complete absence of data on its biological properties. The influence of the amino and nitro functional groups on the thiobenzamide (B147508) core, in terms of potential therapeutic or adverse effects, remains uncharacterized.
Key unexplored research areas include:
Pharmacological Profiling: There is no significant research into the potential pharmacological activities of this compound. Its structural similarity to other biologically active thioamides suggests that it could be investigated for antimicrobial, antifungal, or other therapeutic properties.
Toxicological Assessment: A comprehensive toxicological profile of this compound is not available. Understanding its potential toxicity is crucial for safe handling and for any consideration of its use in broader applications.
Mechanism of Action: For any identified biological activity, the underlying mechanism of action would need to be elucidated.
Metabolic Fate: Studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound have not been conducted.
Applications Beyond Dyes: The potential for this compound to serve as a precursor or active ingredient in other chemical industries, such as pharmaceuticals or materials science, is largely unexplored.
Proposed Future Research Avenues and Methodologies
To address the identified knowledge gaps, a structured research program would be beneficial. The following are proposed avenues for future investigation:
In Vitro Screening for Biological Activity:
Antimicrobial Assays: The compound should be screened against a diverse panel of pathogenic bacteria and fungi to determine if it possesses any antimicrobial properties. Standard methodologies such as minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) assays could be employed.
Antiparasitic and Antiviral Screening: Given the activity of some nitro compounds against various parasites and viruses, screening for such activities would be a logical step.
Enzyme Inhibition Assays: A panel of relevant enzymes could be used to investigate potential inhibitory activities. For instance, enzymes involved in microbial metabolism or human diseases could be targeted.
Computational and In Silico Studies:
Molecular Docking: In silico docking studies could be performed to predict the binding affinity of this compound to various biological targets, helping to prioritize experimental screening.
Toxicity Prediction: Computational models can be used to predict the potential toxicity and metabolic fate of the compound, guiding further experimental design.
Advanced Synthetic and Derivative Studies:
Synthesis of Analogs: A library of derivatives of this compound could be synthesized by modifying the amino and nitro groups to explore structure-activity relationships (SAR). This could lead to the identification of compounds with enhanced biological activity or improved safety profiles.
Material Science Applications:
Coordination Chemistry: Investigation into the coordination of this compound with various metal ions could reveal novel complexes with interesting electronic or catalytic properties.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are critical for characterizing 2-Amino-5-nitrothiobenzamide, and how should data be interpreted?
- Methodology : Use a combination of FT-IR (to identify thioamide C=S stretching at ~1250–1050 cm⁻¹ and nitro group vibrations at ~1520–1350 cm⁻¹), ¹H/¹³C NMR (to resolve aromatic protons and amine signals), and mass spectrometry (for molecular ion confirmation). Cross-reference with known CAS data (EINECS 246-572-7) and structural analogs like 2-amino-5-nitrobenzoic acid .
Q. What synthetic routes are effective for producing this compound, and how can yields be improved?
- Methodology : Optimize nitration and thioamide formation steps using controlled temperatures (0–5°C for nitration) and catalysts like H₂SO₄/HNO₃ mixtures. Purify via recrystallization in ethanol/water, as demonstrated in nitrobenzamide syntheses . Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane eluent).
Q. What safety protocols are mandatory for handling this compound?
- Methodology : Follow TCI America -recommended PPE (gloves, goggles, lab coats) and avoid inhalation. Store at 0–6°C in amber vials to prevent degradation, as advised for nitro-substituted benzamides . Dispose via certified hazardous waste services.
Advanced Research Questions
Q. How can crystallographic analysis resolve structural ambiguities in this compound derivatives?
- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) to determine bond angles, nitro-group orientation, and hydrogen-bonding networks. Compare with structures like 2-Amino-3-chloro-5-nitrobenzamide, where crystallography confirmed planar thioamide moieties and intermolecular interactions .
Q. Which computational approaches predict the reactivity of this compound in nucleophilic substitutions?
- Methodology : Apply Density Functional Theory (DFT) to model charge distribution and frontier molecular orbitals. Studies on 2-Amino-5-(ethylthio)-1,3,4-thiadiazole used B3LYP/6-311G(d,p) basis sets to correlate electron-withdrawing nitro groups with reduced nucleophilicity .
Q. How do electronic effects of the nitro and thioamide groups influence stability under acidic/basic conditions?
- Methodology : Conduct pH-dependent stability assays (HPLC monitoring) to assess hydrolysis. The nitro group’s electron-withdrawing nature may destabilize the thioamide under basic conditions, as seen in 2-nitro-5-thiocyanatobenzoic acid derivatives .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields of this compound?
- Methodology : Systematically vary parameters (solvent polarity, stoichiometry) and validate via triplicate experiments. For example, recrystallization solvents (e.g., DMF vs. ethanol) may explain yield variations in nitrobenzamide syntheses .
Applications in Drug Development
Q. What strategies enable the use of this compound as a pharmacophore in antimicrobial agents?
- Methodology : Synthesize Mannich base derivatives and screen against Gram-positive/negative bacteria. Analogous studies on 2-substituted-5-amino-thiadiazoles utilized MIC assays and molecular docking to identify nitro-group-enhanced membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
